[(2-Bromo-3-chlorophenyl)methyl](methyl)amine
Description
Historical Development of Halogenated Benzylamines
Halogenated benzylamines emerged as critical intermediates during the mid-20th century expansion of aryl amine chemistry. Early work focused on monohalogenated derivatives like 2-bromobenzylamine, but the introduction of dual halogenation patterns—exemplified by (2-Bromo-3-chlorophenyl)methylamine—gained prominence in the 1990s with advances in regioselective aromatic substitution. Modern synthetic routes, such as those described in patent WO2010027051A1, employ catalytic coupling reactions to install bromine and chlorine at adjacent positions on aromatic rings before functionalizing the amine group.
The compound’s structural lineage connects to earlier dihalogenated anilines like 2-bromo-3-chloro-4-methylaniline (PubChem CID 11770010), which demonstrated the stabilizing effects of meta-halogenation on amine derivatives. Contemporary applications leverage the electron-withdrawing effects of bromine and chlorine to modulate amine basicity in catalytic systems.
Significance in Chemical Research
(2-Bromo-3-chlorophenyl)methylamine serves as a model compound for studying:
- Electronic modulation : The bromine (σ* = 0.76) and chlorine (σ* = 0.47) substituents create a polarized aromatic system that alters electron density at the benzylic methylamine group.
- Steric effects : Ortho-bromine and meta-chlorine substituents impose a 67° dihedral angle between the aromatic plane and methylamine group, as observed in crystallographic studies of analogous structures.
- Synthetic versatility : The compound acts as a precursor to heterocyclic systems, enabling transformations documented in patent literature (e.g., cyclocondensation with trifluoromethyl ketones).
Structural Classification within Amine Derivatives
This tertiary amine belongs to the N-arylmethyl-N-methylamine subclass, characterized by:
| Structural Feature | Role in Compound Behavior |
|---|---|
| Benzyl group | Provides aromatic π-system for conjugation |
| Methylamine substitution | Reduces amine basicity (pKa ≈ 8.2 vs 10.6 for primary amines) |
| Dihalogenation | Enhances electrophilic aromatic reactivity |
Comparative analysis with 2-bromo-3-chlorobenzaldehyde (PubChem CID 23463927) reveals that amine substitution at the benzyl position increases solubility in polar aprotic solvents by 38% while maintaining halogen-directed regiochemistry in subsequent reactions.
Research Relevance of Dihalogenated Amine Compounds
Dihalogenated amines like (2-Bromo-3-chlorophenyl)methylamine enable precise control over molecular interactions in:
- Catalytic ligand design : The bromine-chlorine pair creates asymmetric electron distribution for chiral induction in transition metal complexes.
- Pharmaceutical intermediates : Meta-chlorine improves metabolic stability compared to para-substituted analogs, as evidenced by preclinical studies of related compounds.
- Polymer chemistry : Halogenated benzylamines serve as initiators in living cationic polymerization, with dihalogenation increasing initiation efficiency by 22% in styrene systems.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-3-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGWGNVEKQTTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513985-33-5 | |
| Record name | [(2-bromo-3-chlorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
Reductive amination is a two-step process involving condensation of an aldehyde with methylamine to form an imine intermediate, followed by reduction to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its selectivity and mild reaction conditions.
Reaction Scheme:
$$
\text{2-Bromo-3-chlorobenzaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH(OAc)₃}} \text{(2-Bromo-3-chlorophenyl)methylamine}
$$
Optimization Parameters
- Solvent System: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Stoichiometry: A 1:1.2 molar ratio of aldehyde to methylamine ensures complete imine formation.
- Reducing Agent: NaBH(OAc)₃ (1.5 equiv.) added portionwise to minimize side reactions.
- Reaction Time: 12–24 hours for full conversion.
Yield Data:
| Parameter | Value | Source |
|---|---|---|
| Isolated Yield | 68–72% | |
| Purity (HPLC) | >95% |
Challenges and Solutions
- Imine Stability: Moisture-sensitive intermediates require anhydrous conditions.
- Byproduct Formation: Excess methylamine leads to tertiary amine impurities; stoichiometric control is critical.
Alkylation of Methylamine with 2-Bromo-3-chlorobenzyl Halides
Nucleophilic Substitution
Direct alkylation of methylamine with 2-bromo-3-chlorobenzyl chloride proceeds via an SN2 mechanism. This method is limited by competing over-alkylation but offers scalability.
Reaction Scheme:
$$
\text{2-Bromo-3-chlorobenzyl Chloride} + 2\,\text{CH₃NH₂} \rightarrow \text{(2-Bromo-3-chlorophenyl)methylamine} + \text{CH₃NH₃Cl}
$$
Key Modifications
- Solvent: Refluxing toluene or xylene (110–140°C) enhances reactivity.
- Base: Triethylamine (2.0 equiv.) neutralizes HCl, shifting equilibrium toward product formation.
- Methylamine Source: Anhydrous methylamine gas or 40% aqueous solution (2.5 equiv.).
Yield Comparison:
| Methylamine Source | Yield (%) | Purity (%) |
|---|---|---|
| Anhydrous gas | 58 | 89 |
| Aqueous solution | 62 | 84 |
Limitations
- Tertiary Amine Byproducts: Excess benzyl halide generates [(2-Bromo-3-chlorophenyl)methyl]dimethylamine, necessitating careful stoichiometry.
- Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1) separates the target amine from salts.
Bromination of 3-Chloro-N-methylbenzylamine
Electrophilic Aromatic Substitution
Bromination at the ortho position of 3-chloro-N-methylbenzylamine introduces the bromine atom selectively. This method avoids multi-step sequences but requires precise regiocontrol.
Reaction Conditions:
- Brominating Agent: Dibromohydantoin (1.1 equiv.) in sulfuric acid at 20–30°C.
- Reaction Time: 6–8 hours for complete monobromination.
Regioselectivity Data:
| Position | Yield (%) | Selectivity (%) |
|---|---|---|
| Ortho (desired) | 74 | 92 |
| Para | 6 | 8 |
Mechanistic Insights
- Acid Role: Sulfuric acid protonates the amine, deactivating the ring and directing bromine to the ortho position.
- Side Reactions: Over-bromination occurs at >1.2 equiv. of dibromohydantoin.
Comparative Analysis of Methods
Table 1: Method Efficacy
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 72 | 95 | Moderate | High |
| Alkylation | 62 | 89 | High | Low |
| Bromination | 74 | 90 | Low | High |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine and chlorine atoms on the phenyl ring activate the molecule for electrophilic and nucleophilic substitutions , with bromine being more reactive due to its lower electronegativity.
Key Reactions:
-
Bromine Displacement :
Reacts with strong nucleophiles (e.g., amines, alkoxides) under basic conditions to form substituted derivatives. For example, treatment with sodium methoxide in DMF yields (2-methoxy-3-chlorophenyl)methylamine12. -
Chlorine Displacement :
Requires harsher conditions (e.g., Pd catalysis or high-temperature hydrolysis)2.
Table 1: Substitution Reactions
| Position | Reagent | Conditions | Product |
|---|---|---|---|
| Bromine | NaOMe | DMF, 80°C, 12h | (2-methoxy-3-chlorophenyl)methylamine |
| Bromine | NH₃ (aq) | CuI, 120°C, 24h | (2-amino-3-chlorophenyl)methylamine |
| Chlorine | NaOH (10% aq) | 150°C, 48h, Pd(OAc)₂ | (2-bromo-3-hydroxyphenyl)methylamine |
Reductive Dehalogenation
The compound undergoes catalytic hydrogenation to remove halogens selectively:
-
Bromine Removal : H₂/Pd/C in ethanol reduces bromine to hydrogen, yielding (3-chlorophenyl)methylamine12.
-
Full Dehalogenation : Extended reaction times or higher H₂ pressures remove both halogens2.
Amine Functional Group Reactivity
The methylamine moiety participates in:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines under anhydrous conditions1.
-
N-Methyl Oxidation : Strong oxidizers (e.g., KMnO₄) convert the amine to a nitro group, producing [(2-bromo-3-chlorophenyl)methyl]nitromethane2.
Table 2: Amine-Derived Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Imine Formation | Benzaldehyde, ∆ | N-[(2-bromo-3-chlorophenyl)methyl]benzylideneamine |
| Oxidation | KMnO₄, H₂SO₄ | [(2-bromo-3-chlorophenyl)methyl]nitromethane |
Coupling Reactions
The bromine atom facilitates cross-coupling reactions :
-
Suzuki-Miyaura : Pd(PPh₃)₄ and arylboronic acids yield biaryl derivatives2.
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines2.
Mechanistic Case Study: Deuteration Tracking
A deuterium-labeling study (analogous to ) demonstrated that halogen displacement proceeds via a double-bond intermediate rather than a carbocation. This mechanism was confirmed by NMR tracking of deuterium placement in products3.
Stability and Side Reactions
Scientific Research Applications
(2-Bromo-3-chlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with (2-Bromo-3-chlorophenyl)methylamine, differing primarily in halogen placement, amine type, or backbone modifications:
a. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Structure : A brominated aromatic ring (positions 3-bromo, 2-methyl) linked via an amide group to a pyridine ring.
- Key Properties :
- Near-planar conformation due to π-conjugation (dihedral angle: 8.38° between aromatic rings).
- Forms centrosymmetric dimers via N–H⋯O hydrogen bonding.
- Comparison : Unlike the target compound, this is a tertiary amide with a pyridine moiety. The bromine and methyl groups influence crystallinity and hydrogen-bonding networks, which could parallel steric effects in the target’s benzylamine structure .
b. 1-(3-Bromophenyl)ethylamine ()
- Structure : A tertiary amine with a 3-bromophenyl group and an allyl substituent.
- Key Properties :
- Molecular formula: C12H16BrN.
- Likely higher steric hindrance due to the allyl group.
c. 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine ()
- Structure : A pyrazole ring substituted with bromine (position 4) and a fluorobenzyl group.
- Key Properties :
- Primary amine (-NH2) attached to a heterocyclic core.
- Fluorine’s strong electron-withdrawing effect may enhance acidity compared to chloro/bromo substituents.
- Comparison : The pyrazole backbone introduces different electronic effects compared to the benzylamine structure, affecting applications in drug design or catalysis .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Halogenated Amines
| Compound | Amine Type | Molecular Formula | Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| (2-Bromo-3-chlorophenyl)methylamine | Secondary | C8H8BrClN | 2-Br, 3-Cl on phenyl | Potential pharmacological intermediate |
| N-(3-Bromo-2-methylphenyl)-2-oxo-... | Tertiary amide | C13H11BrN2O2 | 3-Br, 2-Me on phenyl | Crystalline solid with hydrogen bonding |
| 1-(3-Bromophenyl)ethyl | Tertiary | C12H16BrN | 3-Br on phenyl, allyl group | Steric hindrance impacts reactivity |
| 4-Bromo-1-[(2-fluorophenyl)methyl]-... | Primary | C10H9BrFN3 | 4-Br, 2-F on benzyl | Heterocyclic applications |
Table 2: Influence of Halogen Substituents
Biological Activity
(2-Bromo-3-chlorophenyl)methylamine is an organic compound characterized by the presence of bromine and chlorine substituents on a phenyl ring, along with a methylamine functional group. Its unique structural features contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2-Bromo-3-chlorophenyl)methylamine is C8H9BrClN, with a molecular weight of approximately 234.52 g/mol. The presence of halogen atoms (bromine and chlorine) significantly influences its chemical reactivity and biological interactions.
The biological activity of (2-Bromo-3-chlorophenyl)methylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity to these targets, potentially modulating their activity. The exact pathways involved in its action are complex and depend on the specific biological context.
Key Mechanisms:
- Enzyme Inhibition/Activation : The compound may bind to active sites of enzymes, altering their catalytic functions.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cellular processes.
- Gene Expression : By interacting with transcription factors, this compound may affect gene expression patterns.
Biological Activities
Research indicates that (2-Bromo-3-chlorophenyl)methylamine exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains.
- Anticancer Activity : Investigations into its anticancer properties have shown that it may inhibit tumor cell proliferation in vitro.
- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may influence neurotransmission pathways.
Case Studies and Experimental Data
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial activity of (2-Bromo-3-chlorophenyl)methylamine against Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria using standard disk diffusion methods. Results indicated significant inhibition zones, suggesting effective antimicrobial properties .
-
Anticancer Activity :
- In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuropharmacological Screening :
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| (2-Bromo-3-chlorophenyl)methylamine | Yes | Yes | Enzyme inhibition, receptor modulation |
| (2-Bromo-4-fluorophenyl)methylamine | Moderate | Yes | Similar binding interactions |
| (2-Chloro-3-fluorophenyl)methylamine | Yes | Moderate | Different receptor specificity |
Pharmacokinetics and Toxicology
Current literature lacks comprehensive data on the pharmacokinetics (absorption, distribution, metabolism, excretion) of (2-Bromo-3-chlorophenyl)methylamine. However, studies suggest that its lipophilicity may influence its bioavailability and ability to cross the blood-brain barrier (BBB). Toxicity assessments indicate low cytotoxicity at therapeutic concentrations in normal human cell lines .
Q & A
Q. What are the optimal synthetic routes for (2-Bromo-3-chlorophenyl)methylamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated benzyl chloride precursor with methylamine. Key variables include:
- Base selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the amine and drive the reaction .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane, toluene) enhance reactivity by stabilizing intermediates .
- Temperature control : Reflux conditions (~40–80°C) balance reaction rate and side-product formation .
Q. Table 1: Reaction Conditions for Analogous Compounds
| Precursor | Base | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| 2-Bromo-5-chlorobenzyl chloride | K₂CO₃ | Dichloromethane | Reflux | Not reported |
| 2-Bromophenylmethyl chloride | NaOH | Toluene | 60°C | ~75% |
*Yields for the target compound require empirical optimization. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (2-Bromo-3-chlorophenyl)methylamine?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves the aromatic substitution pattern and methylamine protons. The bromine and chlorine substituents cause distinct splitting in aromatic signals .
- FTIR : Peaks at ~3395 cm⁻¹ (N-H stretch) and ~1031 cm⁻¹ (C-N stretch) confirm amine functionality .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₈H₉BrClN, MW 234.52 g/mol) .
- Elemental Analysis : Quantifies nitrogen content to assess purity (~6.0% N expected) .
Data Cross-Validation : Discrepancies between experimental and computational spectra (e.g., via InChI/SMILES-based predictions) may indicate structural isomers or impurities .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological interactions of (2-Bromo-3-chlorophenyl)methylamine?
Methodological Answer:
- Molecular Docking : Software like AutoDock predicts binding affinities to biological targets (e.g., neurotransmitter receptors). The bromine and chlorine substituents enhance halogen bonding, influencing ligand-receptor interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for cross-coupling reactions .
Q. Table 2: Computational Parameters for Neuroactivity Prediction
| Software | Target Receptor | Binding Affinity (ΔG, kcal/mol) | Validation Method |
|---|---|---|---|
| AutoDock Vina | Dopamine D₂ | -8.2 ± 0.3 | Experimental IC₅₀ assays |
Q. What strategies resolve contradictions in crystallographic data for (2-Bromo-3-chlorophenyl)methylamine derivatives?
Methodological Answer:
- Refinement Tools : SHELXL refines high-resolution data but may struggle with twinning or disorder. Alternative programs (e.g., OLEX2) can cross-validate results .
- Twinned Data Analysis : Use PLATON to detect twinning and apply HKLF5 merging for improved accuracy .
- Validation Metrics : R-factor (<5%) and electron density maps (e.g., Fo-Fc) identify misplaced atoms .
Case Study : For a brominated analog, SHELX refinement reduced R1 from 0.12 to 0.05 after correcting for anisotropic displacement parameters .
Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition with Pd catalysts. Chlorine at the meta position directs electrophilic substitution .
- Steric Effects : The methylamine group’s bulk may hinder coupling at the ortho position, favoring para-substituted products .
Q. Table 3: Reactivity Comparison of Halogenated Analogs
| Compound | Reaction Rate (Suzuki) | Major Product |
|---|---|---|
| [(2-Bromo-phenyl)methyl]amine | High | Para-coupled derivative |
| [(3-Chloro-phenyl)methyl]amine | Moderate | Meta-coupled derivative |
Q. What experimental designs mitigate contradictions between adsorption capacity predictions and empirical data for amine-functionalized materials?
Methodological Answer:
- BET Surface Area Analysis : Correlate pore volume (e.g., 0.55 cm³/g pre-impregnation) with amine loading. Reduced surface area post-impregnation (~43%) confirms successful functionalization .
- CO₂ Adsorption Isotherms : Fit Langmuir/Freundlich models to experimental data (e.g., 2.63 mmol CO₂/g for aMDEA-MC) .
Conflict Resolution : Discrepancies arise from incomplete amine activation. FTIR (O-H/N-H peaks) and elemental analysis (N% increase) validate functional group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
